3-Hydroxyhexadecanoylcarnitine Inner Salt (Mixture of Diastereomers)

Descripción general

Descripción

3-Hydroxyhexadecanoylcarnitine Inner Salt (Mixture of Diastereomers) is a derivative of Carnitine . It’s an essential cofactor of fatty acid metabolism and is required for the transport of fatty acids through the inner mitochondrial membrane . It’s synthesized primarily in the liver and kidney, with the highest concentrations found in the heart and skeletal muscle .

Molecular Structure Analysis

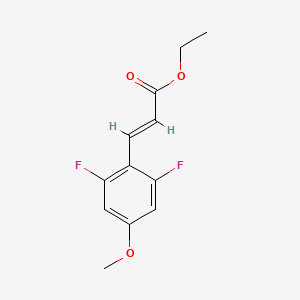

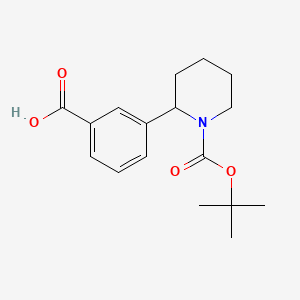

The molecular formula of 3-Hydroxyhexadecanoylcarnitine Inner Salt (Mixture of Diastereomers) is C23 H45 N O5 . Its molecular weight is 415.61 .Chemical Reactions Analysis

While specific chemical reactions involving 3-Hydroxyhexadecanoylcarnitine Inner Salt (Mixture of Diastereomers) are not detailed in the sources, it’s hypothesized to function as a substrate for enzymes, thereby catalyzing reactions with other compounds .Direcciones Futuras

3-Hydroxyhexadecanoylcarnitine Inner Salt (Mixture of Diastereomers) has garnered significant attention in recent years for its potential applications in scientific research . As a mixture of diastereomers, which are stereoisomers differing in spatial atom arrangement, this compound offers intriguing prospects . It has been investigated for its ability to serve as an enzyme substrate and its potential in biocatalysis and other biochemical processes .

Propiedades

IUPAC Name |

(3R)-3-(3-hydroxyhexadecanoyloxy)-4-(trimethylazaniumyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H45NO5/c1-5-6-7-8-9-10-11-12-13-14-15-16-20(25)17-23(28)29-21(18-22(26)27)19-24(2,3)4/h20-21,25H,5-19H2,1-4H3/t20?,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKAZIAFZAQAHHG-BPGUCPLFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(CC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H45NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801334822 | |

| Record name | 3-Hydroxyhexadecanoylcarnitine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801334822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Hydroxyhexadecanoylcarnitine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013336 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

195207-76-2 | |

| Record name | 3-Hydroxyhexadecanoylcarnitine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801334822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxyhexadecanoylcarnitine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013336 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Q & A

Q1: What is the role of 3-hydroxypalmitoylcarnitine in fatty acid metabolism?

A1: 3-Hydroxypalmitoylcarnitine is an intermediate in the beta-oxidation of long-chain fatty acids within mitochondria. [] It is formed from the 3-hydroxypalmitoyl-CoA intermediate through the action of carnitine palmitoyltransferase II (CPT II). CPT II exhibits broad specificity towards various beta-oxidation intermediates, including 3-hydroxypalmitoyl-CoA. [, ] This enzyme facilitates the transfer of the acyl group from CoA to carnitine, generating 3-hydroxypalmitoylcarnitine. This molecule can then be transported across the mitochondrial membrane.

Q2: Can elevated levels of 3-hydroxypalmitoylcarnitine be linked to any diseases?

A2: Research suggests that elevated plasma levels of certain acylcarnitines, including 3-hydroxypalmitoylcarnitine, are associated with an increased risk of cardiovascular disease (CVD) in individuals with type 2 diabetes mellitus (T2DM). [] Additionally, altered levels of 3-hydroxypalmitoylcarnitine have been observed in the urine of normozoospermic infertile men, potentially suggesting a role in energy production and hormone regulation during spermatogenesis. []

Q3: Is there a connection between 3-hydroxypalmitoylcarnitine levels and familial Mediterranean fever (FMF)?

A3: A study investigating acylcarnitine profiles in FMF patients found increased levels of 3-hydroxypalmitoylcarnitine compared to healthy controls. [] This observation suggests potential alterations in fatty acid metabolism in individuals with FMF, although further research is needed to understand the clinical significance of this finding.

Q4: Can 3-hydroxypalmitoylcarnitine be used as a biomarker for disease?

A4: Several research articles suggest that 3-hydroxypalmitoylcarnitine holds potential as a biomarker. One study identified 3-hydroxypalmitoylcarnitine as a potential biomarker for differentiating intracerebral hemorrhage from acute cerebral infarction. [] Another study investigating pork adulteration in beef sausages found that 3-hydroxyhexadecanoylcarnitine, another name for 3-hydroxypalmitoylcarnitine, could be a potential biomarker for detecting pork adulteration. []

Q5: How can 3-hydroxypalmitoylcarnitine be synthesized?

A5: One method for synthesizing various long-chain acylcarnitines, including 3-hydroxypalmitoylcarnitine, utilizes the broad substrate specificity of purified carnitine palmitoyltransferase II. [] This enzyme can catalyze the transfer of acyl groups from various CoA esters, including 3-hydroxypalmitoyl-CoA, to carnitine, enabling the production of the desired acylcarnitine.

Q6: Are there any known inhibitors of 3-hydroxypalmitoylcarnitine formation?

A6: While not directly inhibiting 3-hydroxypalmitoylcarnitine formation, lipid hydroperoxides like linoleate monohydroperoxide (L-HPO) have been shown to inhibit the formation of 3-hydroxypalmitoylcarnitine from L-palmitoylcarnitine in mitochondria. [] This inhibition occurs due to L-HPO targeting carnitine palmitoyltransferase, an enzyme crucial for 3-hydroxypalmitoylcarnitine synthesis.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(p-Tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole](/img/structure/B569040.png)

![7-bromo-4-(4-methylphenyl)-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indole](/img/structure/B569041.png)